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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929 Get Quote

Welcome to the Technical Support Center for Avibactam Sodium Hydrate analysis. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance on purity analysis, impurity profiling, and troubleshooting common

experimental issues.

Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Avibactam sodium hydrate?

A1: Impurities in Avibactam sodium hydrate can be categorized into three main types:

Related Substances: These are structurally similar compounds formed during the synthesis

process. Examples include stereoisomers (like (2S,5S)-Avibactam Sodium Salt), precursors,

and by-products of side reactions.[1][2]

Degradation Products: These impurities form when Avibactam is exposed to stress

conditions such as acid, base, oxidation, heat, or light.[1][3] Forced degradation studies are

performed to identify these potential degradants.

Residual Solvents: These are organic volatile chemicals used during the manufacturing

process that are not completely removed.[4][5] Their limits are governed by guidelines such

as USP <467> and ICH Q3C.[4][5][6][7]

Q2: Which analytical techniques are most suitable for Avibactam purity and impurity analysis?
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A2: The most commonly employed analytical techniques are:

High-Performance Liquid Chromatography (HPLC): Primarily used for the quantitative

determination of purity and the detection and quantification of related substances and

degradation products.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and

structural elucidation of unknown impurities and degradation products.[8][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural

confirmation of Avibactam and its impurities.[14][15][16]

Gas Chromatography (GC): The standard technique for the analysis of residual solvents as

per USP <467>.[4]

Q3: What are the regulatory guidelines for controlling impurities in Avibactam sodium
hydrate?

A3: The International Council for Harmonisation (ICH) guidelines are paramount. Specifically:

ICH Q3A(R2): This guideline outlines the thresholds for reporting, identifying, and qualifying

impurities in new drug substances based on the maximum daily dose.[6][17][18][19][20]

ICH Q3C: This guideline provides permissible daily exposures for residual solvents.[18]

USP General Chapter <467>: This chapter provides specific limits and testing procedures for

residual solvents in pharmaceuticals.[4][5][7]

Data Presentation
Table 1: ICH Q3A(R2) Thresholds for Reporting,
Identification, and Qualification of Impurities
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Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

≤ 2 g/day 0.05%

0.10% or 1.0 mg per

day intake (whichever

is lower)

0.15% or 1.0 mg per

day intake (whichever

is lower)

> 2 g/day 0.03% 0.05% 0.05%

Source: ICH

Harmonised Tripartite

Guideline - Impurities

in New Drug

Substances Q3A(R2)

[6][19]

Table 2: Common Impurities of Avibactam Sodium
Hydrate

Impurity Name Type

(2S,5S)-Avibactam Sodium Salt Isomeric Impurity

Descarbonyl Avibactam Degradation Product/Process Impurity

(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-

diazabicyclo[3.2.1]octane-2-carboxamide
Process Impurity/Intermediate

Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-

carboxylate
Process Impurity/Intermediate

(2S,5R)-2-Carbamoyl-7-oxo-1,6-

diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate
Related Substance

This table lists some of the known impurities. A

comprehensive impurity profile should be

established for each specific manufacturing

process.[2][21]
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Protocol 1: Purity Analysis by RP-HPLC
This protocol is a representative method for the purity analysis of Avibactam sodium hydrate.

Mobile Phase Preparation:

Mobile Phase A: Prepare a solution of 0.02 M potassium dihydrogen phosphate and adjust

the pH to 3.0 with phosphoric acid.

Mobile Phase B: Acetonitrile.

Filter both mobile phases through a 0.45 µm membrane filter and degas.

Chromatographic Conditions:

Column: C18 (e.g., Inertsil ODS, 4.6 x 150 mm, 5 µm) or equivalent.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV at 260 nm.

Injection Volume: 10 µL.

Elution Mode: Isocratic or gradient elution may be used depending on the impurity profile.

A typical isocratic mobile phase composition is a 30:70 (v/v) mixture of Mobile Phase A

and Methanol.[9]

Standard and Sample Preparation:

Standard Solution: Accurately weigh and dissolve an appropriate amount of Avibactam
sodium hydrate reference standard in a suitable diluent (e.g., mobile phase or water) to

obtain a known concentration.

Sample Solution: Accurately weigh and dissolve the Avibactam sodium hydrate sample

in the same diluent to achieve a similar concentration as the standard solution.

Analysis:
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Inject the blank (diluent), followed by the standard solution (in replicate) and then the

sample solution(s) into the HPLC system.

Identify the Avibactam peak based on the retention time of the standard.

Calculate the purity of the sample by comparing the peak area of Avibactam in the sample

chromatogram to that in the standard chromatogram.

Quantify impurities using appropriate methods (e.g., area normalization or relative

response factors if known).

Protocol 2: Impurity Identification by LC-MS/MS
This protocol outlines a general procedure for identifying unknown impurities.

Liquid Chromatography (LC) Method:

Develop an HPLC method similar to the purity analysis method, but ensure the mobile

phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium

formate or formic acid instead of phosphate buffers).

Mass Spectrometry (MS) Conditions:

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion

modes to obtain comprehensive data.

Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended

for accurate mass measurements.

Data Acquisition: Acquire full scan MS data to determine the molecular weights of the

impurities and MS/MS data to obtain fragmentation patterns for structural elucidation.

Sample Preparation:

Prepare a sample solution of Avibactam sodium hydrate at a concentration suitable for

detecting minor impurities.
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Forced degradation samples can also be analyzed to identify potential degradation

products.

Data Analysis:

Extract the mass spectra of the impurity peaks from the total ion chromatogram.

Determine the elemental composition of the impurities from their accurate mass

measurements.

Propose potential structures based on the fragmentation patterns observed in the MS/MS

spectra and knowledge of the synthetic process and degradation pathways.

Protocol 3: Structural Confirmation by NMR
This protocol provides a general workflow for using NMR to confirm the structure of Avibactam

and its isolated impurities.

Sample Preparation:

Isolate the impurity of interest using techniques like preparative HPLC.

Dissolve a sufficient amount of the isolated impurity or the Avibactam sample in a suitable

deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Experiments:

Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.

Acquire a one-dimensional ¹³C NMR spectrum to observe the carbon signals.

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) to establish the connectivity between protons and carbons.

Data Interpretation:

Assign the proton and carbon signals to the respective atoms in the proposed structure.
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Confirm the overall structure and stereochemistry by analyzing the coupling constants and

through-space correlations (if NOESY is performed).
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Caption: Workflow for Purity Analysis and Impurity Profiling of Avibactam.
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Caption: Logical Workflow for Troubleshooting Common HPLC Issues.

Troubleshooting Guides
Issue 1: Peak Tailing in Avibactam Chromatogram

Symptom: The Avibactam peak or impurity peaks show an asymmetric shape with a trailing

edge.

Possible Causes & Solutions:

Secondary Silanol Interactions: Avibactam has polar functional groups that can interact

with active silanol groups on the silica-based column packing.

Solution: Use a well-end-capped column. Alternatively, add a competing base like

triethylamine (0.1%) to the mobile phase to mask the silanol groups.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1149929?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase pH: If the mobile phase pH is close to the pKa of Avibactam or an impurity, it

can exist in both ionized and non-ionized forms, leading to peak tailing.

Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of

the analyte. For Avibactam, a lower pH (e.g., pH 3.0) is often used to ensure it is in a

single ionic state.[9]

Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Solution: Dilute the sample and re-inject.

Extra-column Volume: Excessive tubing length or diameter between the column and

detector can cause peak broadening and tailing.

Solution: Use tubing with a smaller internal diameter and minimize the length.

Issue 2: Retention Time Drift for Avibactam Peak
Symptom: The retention time of the Avibactam peak consistently increases or decreases

over a series of injections.

Possible Causes & Solutions:

Column Equilibration: Insufficient equilibration time with the mobile phase, especially when

using ion-pairing agents or buffers. Avibactam is polar and may require longer

equilibration.

Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column

volumes) before starting the analysis.

Mobile Phase Composition Change: Evaporation of the more volatile organic component

of the mobile phase or degradation of mobile phase additives.

Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.

Temperature Fluctuations: Inconsistent column temperature can significantly affect

retention times.
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Solution: Use a column oven to maintain a constant and uniform temperature.[11]

Flow Rate Instability: A leak in the system or a malfunctioning pump can cause the flow

rate to change.

Solution: Check for leaks at all fittings. If no leaks are found, check the pump's

performance and calibrate if necessary.[22]

Issue 3: Baseline Noise or Drift
Symptom: The chromatogram baseline is not smooth, showing high-frequency noise or a

gradual upward or downward drift.

Possible Causes & Solutions:

Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty detector

flow cell can cause a noisy or drifting baseline.

Solution: Use high-purity HPLC-grade solvents. Flush the system and detector cell with

a strong solvent like isopropanol.

Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in

the detector, causing noise.

Solution: Degas the mobile phase using an online degasser, sonication, or helium

sparging.

Failing Detector Lamp: An aging UV detector lamp can result in decreased energy output

and increased noise.

Solution: Check the lamp's energy output and replace it if it is below the manufacturer's

recommended level.

Mobile Phase Mixing Issues (for gradient elution): Incomplete mixing of gradient solvents

can cause baseline fluctuations.

Solution: Ensure the pump's mixer is functioning correctly. Premixing the mobile phase

for isocratic runs can also help.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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